(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
Description
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used as a building block in organic synthesis and pharmaceutical research. Its structure features a five-membered pyrrolidine ring with an ethyl ester group at the 2-position and a hydrochloride salt. The (S)-enantiomer is particularly valued for its role in asymmetric synthesis, contributing to the stereochemical control of bioactive molecules . Key properties include:
Properties
IUPAC Name |
ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186928 | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33305-75-8 | |
| Record name | L-Proline, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
O,N-Dialkylation of (S)-Proline
The direct O,N-dialkylation of (S)-proline represents the most straightforward route to (S)-ethyl pyrrolidine-2-carboxylate. As detailed in U.S. Patent US5300660A, this method avoids intermediate isolation, preserving optical purity through a one-pot reaction.
Procedure :
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Substrate Activation : (S)-Proline (11.5 g, 0.10 mol) is suspended in dry DMF with K₂CO₃ (27.6 g, 0.20 mol) and NaI (4.5 g, 0.03 mol) to deprotonate the carboxylate and pyrrolidine nitrogen.
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Alkylation : Bromoethane (27.2 g, 0.25 mol) is added dropwise at 30°C, facilitating simultaneous O-ethylation and N-ethylation.
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Workup : The crude product is extracted with diethyl ether, dried over MgSO₄, and concentrated to yield the ester as a hydrochloride salt (66% yield, 92% purity by GLC).
Key Advantages :
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Stereochemical Fidelity : No racemization observed due to the absence of harsh acidic/basic conditions.
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Scalability : The reaction achieves >65% yield at 100-mmol scale, making it industrially viable.
Catalytic Hydrogenation of Pyrroline Derivatives
Hydrogenation of Δ¹-Pyrroline-2-Carboxylates
European Patent EP3015456A1 discloses a stereoselective route starting from Δ¹-pyrroline-2-carboxylates, leveraging chiral catalysts to achieve cis-isomer dominance.
Procedure :
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Substrate Preparation : Ethyl Δ¹-pyrroline-2-carboxylate is synthesized via hydrolysis of its tert-butyloxycarbonyl (Boc)-protected precursor using NaOH (2M, 40°C, 6 h).
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Hydrogenation : The pyrroline intermediate is subjected to H₂ (50 psi) in the presence of 5% Pd/C and (R)-BINAP-derived chiral catalysts in MeOH at 25°C for 12 h.
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Isolation : The reaction mixture is filtered, concentrated, and treated with HCl/Et₂O to precipitate the hydrochloride salt (78% yield, >99% ee).
Mechanistic Insight :
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The chiral catalyst induces face-selective adsorption of the pyrroline ring, ensuring >95% cis-selectivity.
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Racemization at C2 is suppressed by maintaining pH < 4 during salt formation.
Boc-Protected Proline Route
Protection and Alkylation Strategy
A Royal Society of Chemistry protocol adapts Boc-protected proline for carboxylate alkylation, minimizing side reactions.
Procedure :
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Protection : DL-Proline is treated with Boc anhydride (1.05 eq) in THF/H₂O (1:1) with NaHCO₃ (3.0 eq) at 25°C for 12 h (98% yield).
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Alkylation : The Boc-protected proline (0.3 mmol) is coupled with bromoethane using COMU (0.25 mmol) and DIPEA (0.5 mmol) in THF at 0°C, followed by reflux (24 h).
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Deprotection : Boc removal with HCl/dioxane (4M, 2 h) yields the hydrochloride salt (82% overall yield, 97% ee).
Critical Parameters :
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Coupling Agent : COMU outperforms traditional carbodiimides by reducing epimerization.
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Temperature Control : Reflux conditions are essential for complete alkylation but require rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
Key Observations :
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The O,N-dialkylation route offers the shortest pathway but requires stringent control of alkylating agent stoichiometry.
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Catalytic hydrogenation achieves the highest ee but involves multi-step substrate preparation.
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The Boc-protected method balances yield and purity but incurs higher reagent costs.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an organocatalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Mechanism of Action
The mechanism of action of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride involves its ability to act as an organocatalyst. The compound’s chiral center allows it to induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products. This is particularly important in the synthesis of pharmaceuticals, where the chirality of a compound can significantly impact its biological activity. The molecular targets and pathways involved in its catalytic activity include the activation of carbonyl compounds and the formation of enamine intermediates .
Comparison with Similar Compounds
Ethyl Esters vs. Methyl Esters
Key Insight : The ethyl ester’s longer chain enhances lipophilicity, making it preferable for reactions requiring slower hydrolysis .
Pyrrolidine vs. Naphthyridine Derivatives
Key Insight: Bicyclic naphthyridine derivatives exhibit rigid conformations, altering reactivity compared to monocyclic pyrrolidines .
Stereochemical Comparisons: (S) vs. (R) Enantiomers
Key Insight : Enantiomeric purity is critical for pharmaceutical efficacy, as seen in the use of (S)-ethyl ester in SARS-CoV-2 protease inhibitor synthesis .
Physical and Chemical Properties
Key Insight : Substituents like trifluoromethoxy groups enhance lipophilicity but complicate crystallization .
Biological Activity
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral compound derived from proline, an amino acid, and is recognized for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : this compound has a molecular formula of C7H14ClNO2 and a molecular weight of approximately 179.64 g/mol.
- Chirality : The compound is chiral, making it significant in the synthesis of enantiomerically pure pharmaceuticals.
The exact molecular mechanism of this compound remains largely unexplored. However, it is hypothesized that the compound may exert its biological effects through:
- Binding Interactions : Potential interactions with various biomolecules, including proteins and nucleic acids.
- Enzyme Modulation : Possible inhibition or activation of specific enzymes, influencing metabolic pathways.
- Gene Expression Alteration : Changes in gene expression profiles that could lead to therapeutic effects.
Research indicates that pyrrolidine derivatives exhibit a broad spectrum of biological activities, including:
1. Case Studies
Several studies have explored the biological activity of pyrrolidine derivatives:
- Antimicrobial Studies : Derivatives were tested against various bacterial strains, showing promising results in terms of antibacterial efficacy comparable to established drugs .
- Anticancer Activity : Research on thiosemicarbazone-proline conjugates derived from similar compounds demonstrated significant antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications .
2. Dosage Effects in Animal Models
Currently, there is insufficient data regarding the dosage effects of this compound in animal models. Further research is needed to establish effective dosage ranges and evaluate pharmacokinetics.
Applications in Scientific Research
This compound has been employed in various fields:
- Organic Synthesis : Utilized as an organocatalyst in asymmetric synthesis, aiding in the production of chiral compounds.
- Medicinal Chemistry : Serves as a precursor for synthesizing pharmaceuticals targeting neurological and cardiovascular conditions.
- Coordination Chemistry : Involved in synthesizing metal complexes that exhibit enhanced biological activity compared to their uncomplexed forms.
Comparative Analysis
To better understand the biological activity and potential applications of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Ethyl pyrrolidine-2-carboxylate | Chiral center at the 2-position | Potential neuroprotective effects |
| (R)-Ethyl pyrrolidine-2-carboxylate | Chiral center at the 2-position | Antimicrobial properties |
| Pyrrolidine derivatives | Various substitutions | Anticancer and antimicrobial activities |
Q & A
Q. Methodological Answer :
- X-ray crystallography : Programs like SHELXL refine small-molecule structures with high-resolution data. For enantiomeric confirmation, assign absolute configuration using anomalous dispersion effects .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers. Compare retention times with known standards .
- NMR spectroscopy : Analyze H and C spectra for diastereotopic proton splitting in the pyrrolidine ring, confirming stereochemical integrity .
Advanced Research Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?
Methodological Answer :
Contradictions often arise from dynamic conformational changes or impurities. Systematic steps include:
- Variable-temperature NMR : Identify temperature-dependent splitting caused by ring puckering in the pyrrolidine moiety.
- Mass spectrometry (ESI-MS) : Rule out impurities by confirming molecular ion peaks (e.g., MH at m/z 539.2 in related compounds) .
- Cross-validate with DFT calculations : Simulate NMR chemical shifts using density functional theory to match experimental observations .
Advanced Research Question: What are the best practices for handling and storing this compound to ensure stability?
Q. Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group.
- Handling : Use desiccants during weighing due to hygroscopicity. Safety data sheets (SDS) recommend PPE (gloves, goggles) and fume hoods to mitigate respiratory hazards .
- Shelf-life monitoring : Regular LC-MS checks for degradation products (e.g., free pyrrolidine-2-carboxylic acid) are critical for time-sensitive experiments .
Advanced Research Question: How can enantiomeric excess (ee) be quantified for this compound in asymmetric synthesis?
Q. Methodological Answer :
- Chiral derivatization : React with Mosher’s acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) and analyze F NMR integration ratios .
- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm with enantiopure standards.
- Marfey’s reagent : Derivatize free amine groups (if present) and use reversed-phase HPLC to separate diastereomers .
Advanced Research Question: What role does this compound play in multi-step syntheses of bioactive molecules?
Methodological Answer :
It serves as a chiral building block for:
- Peptidomimetics : The pyrrolidine ring mimics proline’s conformational constraints. Coupling with Fmoc-protected amino acids (e.g., Fmoc-O-tert-butyl-L-tyrosine) via EDC/HOBt activation yields protease-resistant analogs .
- Kinase inhibitors : Functionalization at the carboxylate group (e.g., amidation with trifluoroethoxy-pyridine derivatives) enhances target binding .
- Macrocyclization : Microwave-assisted ring-closing metathesis (RCM) with Grubbs catalyst generates constrained macrocycles .
Advanced Research Question: How can researchers design experiments to address discrepancies in reported biological activities of derivatives?
Q. Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ester vs. amide groups) and compare IC values in enzymatic assays.
- Crystallographic docking : Use SHELXS/SHELXD to solve ligand-bound protein structures and identify key binding interactions (e.g., hydrogen bonds with the pyrrolidine nitrogen) .
- Meta-analysis : Critically evaluate literature for inconsistencies in assay conditions (e.g., buffer pH, enzyme sources) that may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
